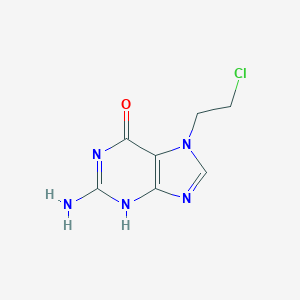

7-(2-氯乙基)鸟嘌呤

描述

科学研究应用

7-(2-Chloroethyl)guanine has several applications in scientific research:

作用机制

Target of Action

The primary target of 7-(2-Chloroethyl)guanine is DNA, specifically the nitrogenous base guanine . Guanine plays a crucial role in the formation of nucleic acids, which are the building blocks of DNA. The compound interacts with guanine to cause changes in the DNA structure .

Mode of Action

7-(2-Chloroethyl)guanine is an alkylating agent . It forms electrophilic substances when dissolved in aqueous solution and triggers alkylation of nucleophilic functional groups on macromolecules . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .

Biochemical Pathways

The compound’s interaction with DNA affects various biochemical pathways. Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis, which are essential for cell survival and function .

Result of Action

The result of the compound’s action is the disruption of DNA replication and transcription, leading to cell death . This makes 7-(2-Chloroethyl)guanine a potential anticancer agent, as it can target rapidly dividing cancer cells and halt their growth .

Action Environment

The action of 7-(2-Chloroethyl)guanine can be influenced by various environmental factors. For instance, the presence of other alkylating agents in the environment or within living cells can affect the compound’s efficacy . Additionally, genetic and epigenetic mechanisms can modulate the toxicity of alkylating agents, causing the response to vary considerably from tissue to tissue and from person to person .

生化分析

Biochemical Properties

7-(2-Chloroethyl)guanine is involved in several biochemical reactions. It has been reported to form DNA-protein cross-links (DPCs) in bacterial and mammalian cells exposed to ultraviolet light . The formation of DPCs can be produced by various chemical and physical agents . The characteristics of DPCs vary considerably with respect to the size, physicochemical properties, biological function, and cross-linking bonds of the trapped proteins .

Cellular Effects

The cellular effects of 7-(2-Chloroethyl)guanine are significant. It has been reported that exposure of cells to DNA-damaging agents can cause proteins to become covalently trapped on DNA, generating DPCs . This process ensures the faithful expression and propagation of genetic information . If left unrepaired, DPCs can lead to genomic damage .

Molecular Mechanism

The molecular mechanism of action of 7-(2-Chloroethyl)guanine involves its ability to alkylate DNA. Alkylation of DNA impairs its function as a template and blocks replication of new DNA or inhibits transcription to mRNA for protein synthesis . This alkylation of DNA occurs mostly on N7 and weakly on O6 of the guanine base . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that certain alkylating agents have been designed to be more lipophilic, enabling the compound to penetrate the cell and enhance its alkylating activity against tumors .

Metabolic Pathways

It is known that alkylating agents can induce cancer, but they are also used to treat cancer . The involvement of O6-alkylguanine-DNA alkyltransferase (AGT) in repairing chloroethylated guanine has been reported .

Transport and Distribution

It is known that nucleoside transport across the plasma membrane serves in distributing nucleosides between cells and tissues .

Subcellular Localization

It is known that the subcellular localization of biochemical compounds can have significant effects on their activity or function .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chloroethyl)guanine typically involves the alkylation of guanine with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity. The use of high-purity reagents and controlled reaction environments is crucial for industrial-scale production .

化学反应分析

Types of Reactions: 7-(2-Chloroethyl)guanine undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Alkylation Reactions: The compound can alkylate DNA, forming cross-links that inhibit DNA replication and transcription.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Reaction Conditions: Typically involve mild to moderate temperatures and neutral to slightly basic pH.

Major Products:

相似化合物的比较

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another alkylating agent used in cancer therapy.

Chlorambucil: An alkylating agent that cross-links DNA, similar to 7-(2-Chloroethyl)guanine.

Mechlorethamine: An alkylating agent that forms DNA cross-links, preventing DNA replication.

Uniqueness: 7-(2-Chloroethyl)guanine is unique in its specific targeting of the guanine base in DNA, leading to the formation of cross-links that are particularly effective in inhibiting DNA function. This specificity makes it a valuable tool in studying DNA alkylation and its effects on cellular processes .

属性

IUPAC Name |

2-amino-7-(2-chloroethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULBUWBTSDCEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCl)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176788 | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22247-87-6 | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

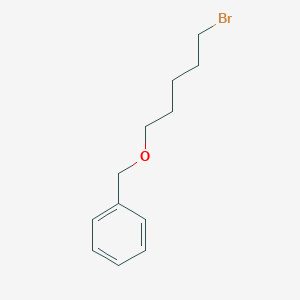

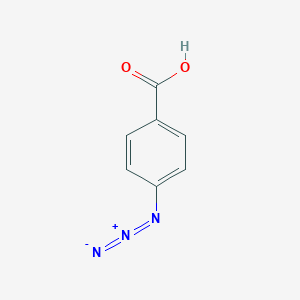

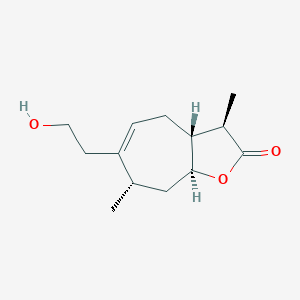

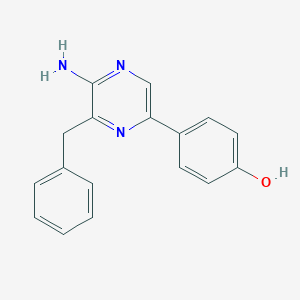

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-(2-chloroethyl)guanine form in DNA?

A: 7-(2-Chloroethyl)guanine is primarily formed as a result of DNA interaction with alkylating agents like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). [, ] These agents generate reactive intermediates, primarily the 2-chloroethyl diazonium ion, which can attack the N7 position of guanine bases in DNA, leading to the formation of 7-(2-chloroethyl)guanine. [, ] This adduct is considered a major alkylation product of BCNU. []

Q2: What is the significance of 7-(2-chloroethyl)guanine formation in cells?

A: 7-(2-Chloroethyl)guanine is considered a cytotoxic DNA lesion. [] Its presence can interfere with essential cellular processes like DNA replication and transcription. This DNA adduct can be further processed in the cell, potentially leading to the formation of interstrand crosslinks, which are highly detrimental to DNA integrity and cell survival. []

Q3: Can 7-(2-chloroethyl)guanine be repaired within the cell?

A: Research suggests that certain DNA repair enzymes, such as 3-methyladenine DNA glycosylase II, possess the capability to remove 7-(2-chloroethyl)guanine from DNA. [] This enzyme exhibits a broad substrate specificity and can excise various 7-alkylguanines, including 7-(2-chloroethyl)guanine, from BCNU-modified DNA. [] This repair process is crucial for counteracting the cytotoxic effects of this DNA adduct.

Q4: Can the formation of 7-(2-chloroethyl)guanine be used to study the distribution of alkylating agents?

A: Yes, 7-(2-chloroethyl)guanine can serve as a valuable biomarker for assessing the distribution and efficacy of alkylating agents like BCNU. [] Studies have demonstrated a direct correlation between the levels of 7-(2-chloroethyl)guanine formed in tumor DNA and the concentration of BCNU administered. [] Analyzing 7-(2-chloroethyl)guanine levels in tumor samples can provide insights into drug penetration and distribution within the tumor mass, helping to optimize treatment strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)